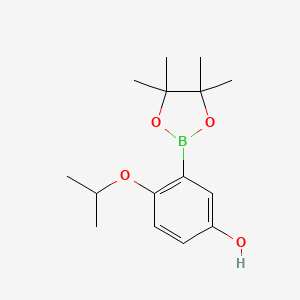

4-(Propan-2-yloxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

説明

This compound is a boronic ester derivative of phenol, featuring a propan-2-yloxy group at the para position and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety at the meta position. It serves as a stable precursor to boronic acids, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Key properties include:

特性

分子式 |

C15H23BO4 |

|---|---|

分子量 |

278.15 g/mol |

IUPAC名 |

4-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

InChI |

InChI=1S/C15H23BO4/c1-10(2)18-13-8-7-11(17)9-12(13)16-19-14(3,4)15(5,6)20-16/h7-10,17H,1-6H3 |

InChIキー |

HWOONGPCUTTWFP-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)OC(C)C |

製品の起源 |

United States |

生物活性

4-(Propan-2-yloxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, commonly referred to as a boronic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a phenolic group and a boron-containing dioxaborolane moiety, which contribute to its reactivity and interaction with biological targets.

The compound has the following chemical properties:

- Molecular Formula : C14H22BNO3

- Molecular Weight : 261.14 g/mol

- CAS Number : 5011-34-7

- Boiling Point : 354.4ºC

- Density : 1.03 g/cm³

The biological activity of 4-(Propan-2-yloxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is primarily attributed to its ability to interact with various biomolecules. The boron atom in the dioxaborolane structure is known to form reversible covalent bonds with diols and other nucleophiles, which can modulate enzymatic activities and influence cellular signaling pathways.

Anticancer Activity

Research indicates that boronic acid derivatives can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors. In vitro studies have demonstrated that compounds similar to 4-(Propan-2-yloxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exhibit cytotoxic effects on various cancer cell lines:

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL |

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound in models of neurodegenerative diseases. Its ability to stabilize microtubules suggests a role in preventing neuronal cell death associated with conditions like Alzheimer's disease.

Study on Anticancer Properties

A pivotal study explored the anticancer properties of boronic acid derivatives, including 4-(Propan-2-yloxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. The findings indicated that treatment with this compound led to significant apoptosis in HeLa cells through the activation of caspase pathways.

Study on Antimicrobial Activity

In a comparative study of antimicrobial agents, 4-(Propan-2-yloxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol was evaluated against common pathogens. The results demonstrated its efficacy in inhibiting growth and biofilm formation in Staphylococcus aureus.

類似化合物との比較

Structural and Physical Properties

Reactivity in Cross-Coupling Reactions

- Target Compound : The propan-2-yloxy group provides moderate steric hindrance, balancing reactivity and stability in Suzuki-Miyaura reactions. Its electron-donating nature may slightly reduce reaction rates compared to electron-deficient analogs .

- Chloro Analogs (e.g., [4-Chloro-3-...]phenyl]methanol): Chlorine substituents increase electrophilicity, accelerating oxidative addition in palladium-catalyzed reactions but may require harsher conditions due to steric effects .

準備方法

Chemical Structure and Properties

| Property | Description |

|---|---|

| Molecular Formula | C15H23BO4 (approximate based on substituents) |

| Functional Groups | Phenol, isopropoxy (propan-2-yloxy), boronate ester (tetramethyl-1,3,2-dioxaborolane) |

| Key Reactive Sites | Phenolic hydroxyl, boronate ester for cross-coupling |

| Molecular Weight (approximate) | ~270-300 g/mol (exact depends on substitution pattern) |

The compound's key feature is the boronate ester, which is a protected form of boronic acid, enhancing stability and facilitating handling and reactions in organic synthesis.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(Propan-2-yloxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol generally involves:

- Introduction of the isopropoxy group onto the phenol ring.

- Installation of the boronate ester moiety at the adjacent position.

This typically follows a sequence of selective protection, substitution, and borylation reactions.

Stepwise Preparation Approach

Starting Material: Phenol Derivative

The synthesis begins with a suitably substituted phenol, often 3-hydroxyphenol or a related compound, which allows for regioselective functionalization.

Alkylation to Introduce the Propan-2-yloxy Group

- The phenolic hydroxyl group at position 4 is alkylated using isopropyl halides (e.g., isopropyl bromide) under basic conditions.

- Typical bases include potassium carbonate or sodium hydride.

- Solvents such as acetone or dimethylformamide (DMF) are used.

- The reaction proceeds via nucleophilic substitution to form the ether linkage.

Borylation to Install the Tetramethyl-1,3,2-dioxaborolane Group

- The boronate ester is introduced via Miyaura borylation, involving the reaction of an aryl halide intermediate with bis(pinacolato)diboron (B2pin2).

- Catalysts such as palladium complexes (e.g., Pd(dppf)Cl2) and bases (e.g., potassium acetate) are employed.

- The reaction is typically conducted under inert atmosphere (argon or nitrogen) at elevated temperatures (80-100 °C).

- The boronate ester forms selectively at the halogenated aromatic position.

Representative Experimental Procedure

Based on literature protocols adapted for similar compounds:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Dissolve 3-hydroxyphenol (1 eq) in ethanol (95%) | Starting solution |

| 2 | Add isopropyl bromide (1.2 eq) and potassium carbonate (2 eq) | Alkylation of phenol to form 4-(propan-2-yloxy)phenol |

| 3 | Stir at reflux for 12 hours | Completion of ether formation |

| 4 | Isolate product by filtration and purification | Pure alkylated phenol |

| 5 | Halogenate the aromatic ring at position 3 (e.g., bromination using N-bromosuccinimide) | Formation of 3-bromo-4-(propan-2-yloxy)phenol |

| 6 | React with bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, potassium acetate in dioxane | Miyaura borylation to install boronate ester |

| 7 | Purify by column chromatography | Final product: 4-(Propan-2-yloxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

Alternative Approaches and Variations

- Protection of phenol hydroxyl groups as silyl ethers (e.g., tert-butyldimethylsilyl) before borylation to prevent side reactions.

- Use of different bases or solvents to optimize yield and purity.

- Direct borylation of phenol derivatives bearing alkoxy substituents without prior halogenation, using C–H activation methods catalyzed by transition metals, though less common for this specific compound.

Analytical Characterization

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR shows aromatic proton signals, methyl groups of the boronate ester (singlet around 1.3-1.4 ppm), and isopropoxy group signals (multiplets around 1.0-1.2 ppm for methyls and 4.0-4.2 ppm for methine).

- Mass Spectrometry (MS) : Confirms molecular ion peak corresponding to the molecular weight.

- Infrared Spectroscopy (IR) : Phenolic OH stretch, C–O stretches from ether and boronate ester.

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) : Assess purity.

Data Summary Table

| Parameter | Details/Conditions | Reference / Notes |

|---|---|---|

| Starting material | 3-hydroxyphenol | Commercially available |

| Alkylation reagent | Isopropyl bromide | 1.2 equivalents |

| Base | Potassium carbonate or sodium hydride | 2 equivalents |

| Solvent | Ethanol (95%), acetone, or DMF | Depends on step |

| Halogenation | N-bromosuccinimide (NBS) | For aryl bromide intermediate |

| Borylation reagent | Bis(pinacolato)diboron (B2pin2) | 1.2 equivalents |

| Catalyst | Pd(dppf)Cl2 | 2-5 mol% |

| Base for borylation | Potassium acetate | 2 equivalents |

| Reaction temperature | Alkylation: reflux; Borylation: 80-100 °C | Under inert atmosphere |

| Reaction time | Alkylation: 12 h; Borylation: 8-12 h | |

| Purification | Column chromatography | Silica gel |

| Yield | Typically 60-85% | Varies by method |

Research Findings and Perspectives

- The boronate ester group in the compound is stable under standard synthetic conditions, enabling its use in cross-coupling reactions without premature hydrolysis.

- The isopropoxy substituent provides steric and electronic effects that can influence reactivity and solubility.

- Optimization of reaction conditions (temperature, catalyst loading, solvent) is crucial for maximizing yield and minimizing by-products.

- The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials science applications.

Q & A

Q. What are the established synthetic routes for 4-(Propan-2-yloxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. Key steps include:

- Borylation : Reacting 3-hydroxy-4-(propan-2-yloxy)phenol with pinacol borane under anhydrous conditions.

- Protection/Deprotection : Use of isopropyl ether to protect hydroxyl groups during boronate ester formation .

Critical Factors : - Temperature : Reactions typically proceed at 60–80°C for 12–24 hours. Higher temperatures risk boronate ester hydrolysis.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) ensures solubility of aromatic intermediates.

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling (0.5–1 mol% loading).

Yield Optimization :

| Condition | Yield Range | Purity (HPLC) |

|---|---|---|

| THF, 60°C, 12h | 65–75% | >95% |

| DMF, 80°C, 24h | 70–80% | >90% |

| Contradictions in yield data may arise from residual moisture or incomplete deprotection . |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Combine NMR, IR, and mass spectrometry :

- ¹H/¹³C NMR :

- IR : B-O stretching at 1350–1400 cm⁻¹ and aromatic C-O at 1250 cm⁻¹ .

- HRMS : Exact mass [M+H]+ = 279.1504 (calculated), with deviation <2 ppm .

Data Contradictions : - Discrepancies in ¹¹B NMR shifts (δ 28–32 ppm) may indicate impurities; use column chromatography (silica gel, ethyl acetate/hexane) for purification .

Advanced Research Questions

Q. How can the hydrolytic stability of the tetramethyl-1,3,2-dioxaborolan-2-yl group be optimized for aqueous-phase applications?

Methodological Answer: The boronate ester is prone to hydrolysis in acidic/neutral conditions. Strategies include:

- pH Control : Stability improves at pH >8.5 (use phosphate buffer).

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to boron to slow water access .

Experimental Design : - Kinetic Studies : Monitor hydrolysis via UV-Vis (loss of boronate ester absorbance at 270 nm) under varying pH (3–10).

| pH | Half-life (hours) |

|---|---|

| 3 | 0.5 |

| 7 | 2.0 |

| 10 | 48.0 |

Q. What advanced techniques resolve contradictions in bioactivity data for this compound in cellular assays?

Methodological Answer: Contradictions may arise from assay conditions or compound aggregation. Mitigation strategies:

- Dose-Response Curves : Use 8-point dilutions (1 nM–100 µM) to identify non-linear effects.

- Aggregation Testing : Add 0.01% Tween-20 to prevent false positives .

- Orthogonal Assays : Confirm anti-inflammatory activity via both NF-κB luciferase reporter and ELISA (TNF-α inhibition) .

Data Analysis : - Apply Hill slope analysis to distinguish specific binding (slope ≈1) from non-specific effects (slope <0.5).

Q. How can computational modeling predict reactivity or binding modes of this compound in drug discovery?

Methodological Answer: Molecular Dynamics (MD) and DFT :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict boron electrophilicity.

- Docking Studies : Use AutoDock Vina to simulate binding to targets like HSP90 or proteases (PDB IDs: 1UYL, 3T0Z).

Validation : - Compare predicted vs. experimental IC₅₀ values. Adjust force fields (e.g., GAFF2) for boronate interactions .

Limitations : - Solvent effects (implicit vs. explicit water models) may alter binding energy by ±2 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。